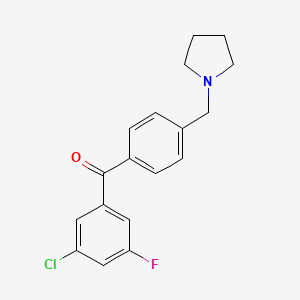

3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone

Description

Historical Context and Chemical Classification

3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone represents a sophisticated evolution in benzophenone chemistry, belonging to the broader class of substituted aromatic ketones that have captivated researchers for decades. The development of this compound emerged from systematic efforts to modify the benzophenone scaffold through strategic introduction of electron-withdrawing halogens and electron-donating nitrogen-containing substituents. The benzophenone family itself has a rich history dating back to early organic chemistry investigations, with the parent compound benzophenone first synthesized in the 19th century and subsequently serving as a foundational structure for countless derivatives.

The chemical classification of 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone places it within several important categories. Primarily, it functions as a substituted benzophenone, characterized by the presence of two phenyl rings connected by a carbonyl group. The compound further classifies as a halogenated aromatic compound due to its chloro and fluoro substituents, and as an amino-substituted benzophenone through its pyrrolidinomethyl functionality. This multi-functional nature positions the compound at the intersection of several chemical disciplines, including halogen chemistry, nitrogen heterocycle chemistry, and aromatic ketone chemistry.

The systematic nomenclature reflects its complex substitution pattern, with the International Union of Pure and Applied Chemistry name being (3-chloro-5-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone. This nomenclature precisely describes the positioning of each functional group, emphasizing the meta-chloro and meta-fluoro substitution pattern on one phenyl ring and the para-pyrrolidinomethyl substitution on the other. The compound's Chemical Abstracts Service registry number 898776-75-5 provides unique identification within chemical databases worldwide.

Significance in Benzophenone Chemistry

The significance of 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone in benzophenone chemistry extends far beyond its structural novelty, representing a paradigm of how strategic substitution can dramatically alter both chemical reactivity and potential applications. Benzophenone derivatives have demonstrated remarkable versatility across multiple fields, from photochemistry and materials science to pharmaceutical research. The specific substitution pattern in this compound exemplifies how modern synthetic chemistry can create molecules with tailored properties for specific research applications.

The inclusion of both chloro and fluoro substituents on the same aromatic ring creates a unique electronic environment that significantly influences the compound's chemical behavior. Halogen substitution in benzophenone derivatives has been extensively studied for its effects on photophysical properties, with research demonstrating that the nature and position of halogen substituents can dramatically alter absorption characteristics and excited state behavior. The meta-positioning of these halogens in 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone creates a distinctive electronic distribution that affects both ground state stability and excited state dynamics.

Furthermore, the pyrrolidinomethyl substituent introduces nitrogen heterocycle chemistry into the benzophenone framework, creating opportunities for diverse chemical transformations and biological interactions. Research has shown that amine-containing benzophenone analogues exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The pyrrolidine ring system is particularly noteworthy for its prevalence in biologically active compounds and its ability to enhance molecular recognition and binding affinity in biological systems.

The compound's significance is further amplified by its potential role in structure-activity relationship studies. The specific combination of substituents allows researchers to investigate how different functional groups contribute to overall molecular behavior, providing insights that can guide the design of new compounds with enhanced properties. This systematic approach to molecular modification represents a cornerstone of modern medicinal chemistry and drug discovery efforts.

Current Research Landscape and Applications

The current research landscape surrounding 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone reflects the growing interest in multi-functional benzophenone derivatives for diverse scientific applications. Contemporary investigations have focused primarily on the compound's potential as a synthetic intermediate in pharmaceutical research, where its unique substitution pattern offers opportunities for further chemical modification and optimization. The presence of multiple reactive sites allows for selective functionalization strategies that can lead to libraries of related compounds for biological screening.

Recent studies have highlighted the compound's potential in antimicrobial research, building upon established knowledge that benzophenone derivatives can exhibit significant antibacterial and antifungal activities. The specific substitution pattern in 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone may confer enhanced membrane penetration capabilities due to the lipophilic nature of the halogen substituents combined with the potential for hydrogen bonding through the nitrogen-containing substituent. This combination of properties makes it an attractive candidate for further development as an antimicrobial agent.

Anticancer research represents another significant area of investigation, with benzophenone derivatives showing promise as antiproliferative agents. The compound's structure suggests potential for interactions with cellular targets involved in cancer progression, particularly given the established role of similar benzophenone derivatives in modulating cell cycle progression and inducing apoptosis. Current research efforts are exploring how the specific substitution pattern affects cytotoxicity and selectivity toward cancer cells.

The compound also finds application in organic synthesis as a versatile building block for more complex molecular architectures. Its multiple functional groups provide numerous opportunities for chemical modification through standard organic transformations, including nucleophilic substitution reactions at the halogen sites and further functionalization of the pyrrolidine nitrogen. This synthetic versatility makes it valuable for combinatorial chemistry approaches and diversity-oriented synthesis strategies.

| Research Area | Current Applications | Potential Developments |

|---|---|---|

| Pharmaceutical Chemistry | Synthetic intermediate | Lead compound optimization |

| Antimicrobial Research | Screening studies | Mechanism elucidation |

| Anticancer Investigation | Cytotoxicity evaluation | Target identification |

| Organic Synthesis | Building block | Methodology development |

Structural Overview and Nomenclature Significance

The structural architecture of 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone exemplifies sophisticated molecular design, incorporating multiple functional elements that collectively define its chemical identity and potential applications. The compound's molecular formula C₁₈H₁₇ClFNO reflects its composition of eighteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 317.79 grams per mole. This specific atomic composition creates a molecule with distinct physicochemical properties that differentiate it from other benzophenone derivatives.

The central benzophenone core consists of two phenyl rings connected by a carbonyl group, with the carbonyl carbon serving as the focal point for electronic effects transmitted from both aromatic systems. The 3-chloro-5-fluoro substitution pattern on one phenyl ring creates a unique electronic environment characterized by the combined electron-withdrawing effects of both halogens. The meta-positioning of these substituents relative to each other generates a specific dipole moment and electronic distribution that influences the compound's reactivity and binding characteristics.

The 4'-pyrrolidinomethyl substituent on the second phenyl ring introduces significant structural complexity through the incorporation of a saturated nitrogen heterocycle. The pyrrolidine ring adopts a puckered conformation that minimizes ring strain while positioning the nitrogen atom for potential hydrogen bonding and coordination interactions. The methylene linker connecting the pyrrolidine ring to the phenyl system provides conformational flexibility while maintaining electronic communication between the aromatic and heterocyclic components.

The International Union of Pure and Applied Chemistry nomenclature systematically describes each structural element, with the name (3-chloro-5-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone precisely indicating the substitution pattern and connectivity. This nomenclature system ensures unambiguous identification and facilitates accurate communication within the scientific community. The Simplified Molecular Input Line Entry System representation O=C(C1=CC=C(CN2CCCC2)C=C1)C3=CC(F)=CC(Cl)=C3 provides a linear text-based description of the molecular structure that enables computational analysis and database searching.

The compound's three-dimensional structure reveals important spatial relationships between functional groups that influence its chemical and biological properties. Computational modeling studies suggest that the molecule adopts preferred conformations that optimize intramolecular interactions while minimizing steric hindrance. The rotational freedom around the carbonyl-phenyl bonds allows for multiple low-energy conformations, each potentially exhibiting different binding affinities and biological activities.

| Structural Feature | Characteristics | Chemical Significance |

|---|---|---|

| Molecular Formula | C₁₈H₁₇ClFNO | Defines composition and molecular weight |

| Benzophenone Core | Diphenyl ketone | Central scaffold for substitution |

| Halogen Substituents | 3-Chloro-5-fluoro | Electronic modulation |

| Pyrrolidinomethyl Group | 4'-Position | Biological activity enhancement |

| Molecular Weight | 317.79 g/mol | Physicochemical properties |

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-13(4-6-14)12-21-7-1-2-8-21/h3-6,9-11H,1-2,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDAZQDKODDKSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642762 | |

| Record name | (3-Chloro-5-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-75-5 | |

| Record name | (3-Chloro-5-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzophenone Core

The benzophenone core bearing chloro and fluoro substituents is typically synthesized via Friedel-Crafts acylation or related methods. Common approaches include:

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Benzoyl Chloride Method | Acylation of substituted benzene (e.g., chlorofluorobenzene) with benzoyl chloride using AlCl3 catalyst under reflux | High efficiency, short reaction time | Expensive reagents, corrosive by-products (HCl), catalyst recovery issues |

| Benzoic Acid Method | Reaction of benzoic acid with substituted aromatic compounds in presence of Lewis acid catalyst | Safer reagents, less corrosive | Longer reaction times, lower yields |

| Other Methods | Phosgene method, trichlorotoluene method, benzyl chloride method, carbon tetrachloride method | Various depending on reagents | Often involve toxic or hazardous reagents |

The benzoyl chloride method is preferred industrially for its efficiency despite higher costs and handling challenges.

Introduction of the Pyrrolidinomethyl Group

The pyrrolidinomethyl substituent is introduced via nucleophilic substitution on the benzophenone intermediate. Typical conditions include:

- Reacting the halogenated benzophenone derivative with pyrrolidine.

- Using a base such as sodium hydride or potassium carbonate to facilitate substitution.

- Employing polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conducting the reaction under inert atmosphere (e.g., nitrogen) at temperatures ranging from 80°C to 120°C.

- Reaction times vary from 6 to 12 hours depending on scale and conditions.

Optimization of stoichiometric ratios, solvent choice, and temperature is critical to maximize yield (~70-75%) and minimize side reactions such as over-alkylation or hydrolysis.

Purification and Characterization

Post-reaction, purification is typically achieved by recrystallization using solvents like aqueous acetone or ethanol. Chromatographic techniques may be employed for higher purity requirements.

Characterization methods include:

- Melting point determination (typical mp ~138-149.5°C).

- Nuclear Magnetic Resonance (NMR) spectroscopy: ^1H NMR to identify pyrrolidine protons and aromatic signals; ^19F NMR for fluoro substituents.

- Elemental analysis to confirm empirical formula.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% desired).

- Mass spectrometry (MS) for molecular weight confirmation.

| Parameter | Effect on Synthesis | Optimal Conditions |

|---|---|---|

| Catalyst Type | Lewis acids like AlCl3 effective for acylation; Pd-based catalysts may enhance substitution steps | AlCl3 for core formation; Pd catalysts for substitution |

| Solvent Choice | Polar aprotic solvents increase nucleophilicity but may increase hydrolysis risk | DMF or DMSO preferred; solvent-free microwave methods explored |

| Temperature | Higher temperatures accelerate reaction but risk decomposition and side reactions | 80-100°C balances rate and selectivity |

| Reaction Time | Insufficient time leads to incomplete reaction; excessive time increases side products | 6-12 hours depending on scale and conditions |

| Purification Method | Recrystallization effective but may not remove all impurities; chromatography improves purity | Combination of recrystallization and chromatography |

Advanced techniques such as microwave-assisted synthesis have been reported to reduce reaction times and improve yields, though these require further validation for scale-up.

- The compound should be stored under inert atmosphere (argon) at low temperatures (-20°C) to prevent degradation.

- Use of personal protective equipment (PPE) and fume hoods is mandatory due to potential irritancy and toxicity of pyrrolidine derivatives.

- Proper disposal of corrosive by-products (e.g., HCl) and catalyst residues is essential to comply with environmental regulations.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Benzophenone Core Formation | Benzoyl chloride + substituted benzene, AlCl3 catalyst, reflux | Form benzophenone with chloro and fluoro substituents | Control molar ratios and temperature |

| 2. Pyrrolidinomethyl Introduction | Pyrrolidine, base (NaH or K2CO3), DMF solvent, inert atmosphere, 80-120°C | Nucleophilic substitution to attach pyrrolidinomethyl group | Optimize time and temperature |

| 3. Purification | Recrystallization (aqueous acetone/ethanol), chromatography | Remove impurities and isolate product | Confirm purity by HPLC and NMR |

| 4. Characterization | Melting point, NMR, elemental analysis, MS | Verify structure and purity | Use calibrated instruments |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols, Amines

Substitution: Various substituted benzophenones

Scientific Research Applications

3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Drug Synthesis: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Organic Chemistry Studies: It is used as a building block in organic synthesis to explore new reaction mechanisms and pathways.

Pharmaceutical Investigations: Researchers utilize this compound to study its pharmacokinetics and pharmacodynamics, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. It binds to receptors and enzymes, altering their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone

- 3-Chloro-5-fluoro-2’-pyrrolidinomethyl benzophenone

- 3-Chloro-5-fluoro-4’-piperidinomethyl benzophenone

Uniqueness

3-Chloro-5-fluoro-4’-pyrrolidinomethyl benzophenone stands out due to its unique combination of chloro, fluoro, and pyrrolidinomethyl groups. This specific arrangement imparts distinct chemical and biological properties, making it valuable for targeted research and applications. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions .

Biological Activity

3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone is a compound belonging to the benzophenone family, characterized by its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone is . The structural features that contribute to its biological activity include:

- Chlorine and Fluorine Substituents : These halogens can enhance lipophilicity and influence the compound's interaction with biological targets.

- Pyrrolidinomethyl Group : This moiety may facilitate interactions with neurotransmitter receptors or enzymes, potentially modulating neurochemical processes.

Antimicrobial Properties

Research indicates that compounds within the benzophenone class, including 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone, exhibit antimicrobial activity. Specifically, studies have shown that similar compounds can inhibit bacterial growth and may serve as potential leads for antibiotic development.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro assays have demonstrated that it can inhibit tumor cell proliferation. For instance, IC50 values for related benzophenone derivatives have shown promising results, with some exhibiting IC50 values around 9.6 µM against various cancer cell lines . The mechanism of action may involve the modulation of signaling pathways critical for cell survival and proliferation.

Neuroprotective Effects

The pyrrolidine moiety suggests potential neuroprotective effects, possibly through inhibition of neuronal nitric oxide synthase (nNOS). Inhibitors of nNOS are considered for therapeutic strategies against neurodegenerative diseases . The binding affinity and selectivity of 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone with nNOS could be explored further to validate this hypothesis.

The biological effects of 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone are thought to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access. This mechanism is crucial in modulating various biochemical processes.

- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing neurochemical pathways and potentially offering therapeutic benefits in neurological disorders.

Study on Anticancer Activity

A study conducted on a series of benzophenone derivatives, including 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone, evaluated their cytotoxic effects on cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced activity compared to non-halogenated analogs. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Neuroprotective Potential

In a model assessing neuroprotection against hypoxia-induced damage, related compounds demonstrated significant protective effects on neuronal cells. This suggests that 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone could be further investigated for its potential role in treating conditions like cerebral palsy or other ischemic injuries .

Applications in Drug Development

Given its promising biological activity, 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone has potential applications in drug discovery:

- Pharmaceutical Development : As a lead compound, it could be modified to enhance potency and selectivity against specific targets.

- Material Science : Its properties may also find applications in developing new materials with antimicrobial or anticancer properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone, and how can reaction purity be optimized?

- Methodological Answer : The synthesis typically involves constructing the benzophenone backbone followed by introducing the pyrrolidinomethyl group. A common approach includes:

- Step 1 : Condensation of substituted benzophenone precursors (e.g., 3-chloro-5-fluorobenzophenone) with pyrrolidine derivatives using coupling agents.

- Step 2 : Optimizing purity via column chromatography with ethyl acetate/hexane gradients and recrystallization from ethanol .

- Key Considerations : Monitor reaction progress using TLC (silica gel, UV detection) and confirm structure via -NMR and LC-MS. Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of benzophenone to pyrrolidinomethylating agent) to minimize side products .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.

- Storage : Store in airtight containers at 2–8°C, away from light and moisture.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Always consult the Safety Data Sheet (SDS) for specific toxicity data and emergency procedures .

Q. How can researchers verify the structural integrity of 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- -NMR : Confirm aromatic protons (δ 6.8–7.6 ppm), pyrrolidine methylene (δ 2.5–3.0 ppm), and absence of unreacted starting materials.

- FT-IR : Identify carbonyl stretch (C=O, ~1660–1680 cm) and C-Cl/F vibrations (~750–800 cm).

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How do solvent interactions influence the solvatochromic and spectroscopic properties of this benzophenone derivative?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMF, DMSO), halogenated (CHCl), and alcoholic solvents. Use UV-Vis spectroscopy to monitor shifts in the π→π* transition (λ ~260–290 nm).

- Computational Modeling : Apply Density Functional Theory (DFT) to simulate solvent effects on the carbonyl group’s vibrational frequency (ν(C=O)). Compare with experimental IR data to validate solvent-induced band splitting (e.g., hydrogen bonding in alcohols vs. halogen interactions) .

Q. What reaction pathways dominate during oxidation or reduction of the pyrrolidinomethyl group, and how can intermediates be characterized?

- Methodological Answer :

- Oxidation : Treat with KMnO in acidic conditions to convert the pyrrolidine moiety to a carboxylic acid. Monitor via -NMR for carbonyl formation (δ 170–180 ppm).

- Reduction : Use LiAlH to reduce the benzophenone carbonyl to a secondary alcohol. Confirm via -NMR (δ 4.5–5.0 ppm for -OH and δ 1.2–1.6 ppm for CH-alcohol).

- Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates using flash chromatography. Validate with high-resolution mass spectrometry (HRMS) .

Q. How can substituent effects (Cl, F, pyrrolidine) be computationally modeled to predict binding affinity in medicinal chemistry applications?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Parameterize halogen bonds (Cl/F) and hydrophobic contacts (pyrrolidine) in the scoring function.

- QSAR Analysis : Correlate electronic parameters (Hammett σ constants for Cl/F) with experimental IC values. Validate models using leave-one-out cross-validation (R > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.